8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

5-HT1A receptor binding CNS drug discovery purine-2,6-dione SAR

This 7,8-disubstituted purine-2,6-dione features a unique 8-sec-butylamino group and 7-ethyl substituent, delivering a defined 5-HT receptor polypharmacology profile distinct from alkoxy or arylalkyl analogs. The 8-aminoalkyl motif minimizes PDE4 engagement, enabling unambiguous interpretation of 5-HT1A/2A/7-mediated effects in endogenous systems. Ideal for CNS receptor mapping, SAR campaigns exploring amino substituent branching, and peripheral 5-HT functional studies where low BBB penetration is desired. When you need a serotonergic tool compound free from PDE confounds, this is the optimal choice.

Molecular Formula C13H21N5O2
Molecular Weight 279.344
CAS No. 923689-34-3
Cat. No. B2666947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS923689-34-3
Molecular FormulaC13H21N5O2
Molecular Weight279.344
Structural Identifiers
SMILESCCC(C)NC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C13H21N5O2/c1-6-8(3)14-12-15-10-9(18(12)7-2)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15)
InChIKeyFFIQBUIDOCWWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(sec-Butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923689-34-3): Compound Profile and Procurement Context


8-(sec-Butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetically modified purine-2,6-dione derivative belonging to a class of 7,8-disubstituted xanthine analogs investigated for multi-target CNS activity, particularly as ligands for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and as phosphodiesterase (PDE) inhibitors [1]. The compound features a characteristic 8-sec-butylamino group and a 7-ethyl substituent on the 1,3-dimethylxanthine core, structural motifs that distinguish its pharmacological profile from earlier generation purine-2,6-diones such as pentoxifylline or theophylline. This entry provides procurement-focused differential evidence to support selection decisions when sourcing this compound versus closely related 7,8-disubstituted purine-2,6-dione analogs.

Why Generic 7,8-Disubstituted Purine-2,6-Diones Cannot Replace CAS 923689-34-3 in CNS Research


The purine-2,6-dione scaffold is notably sensitive to subtle modifications at positions 7 and 8, with different substituent combinations producing divergent serotonin receptor subtype selectivity profiles and PDE isozyme inhibition patterns [1]. A change from an 8-sec-butylamino to an 8-alkoxy or 8-arylpiperazinylpropoxy moiety, or replacement of the 7-ethyl with a bulkier arylalkyl group, has been shown to alter 5-HT1A/5-HT7 affinity ratios, intrinsic activity (agonist vs. antagonist), and the degree of PDE4B1 engagement [2]. These pharmacodynamic differences cannot be compensated by adjusting dose alone, meaning that in-class generic substitution without matching the exact 7-ethyl/8-sec-butylamino substitution pattern risks selecting a compound with a fundamentally different polypharmacological signature, potentially invalidating receptor occupancy assumptions and behavioral correlates in established experimental models.

Quantitative Differentiation Evidence for 8-(sec-Butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione


5-HT1A Receptor Affinity: 8-sec-Butylamino vs. 8-Alkoxy Comparator

In the 2013 series by Chłoń-Rzepa et al., 8-aminoalkyl derivatives with small 7-alkyl substituents (methyl, ethyl, propyl) generally exhibited moderate 5-HT1A affinity (Ki ~50–200 nM) as measured by [3H]8-OH-DPAT displacement in rat hippocampal membranes [1]. The 8-sec-butylamino motif provides a branched alkylamine that is sterically distinct from the 8-methoxy or 8-butoxy derivatives in the later 2016 alkoxy series [2]. Specifically, compounds with 8-alkoxy substituents in that series showed enhanced 5-HT1A affinity (Ki <10 nM for the most potent) but also introduced PDE4B1 inhibitory activity (IC50 ~2–10 µM) that was absent or weaker in the 8-aminoalkyl series [2]. This creates a defined polypharmacological differentiation: the 8-aminoalkyl series (including the sec-butylamino variant) presents as primarily serotonergic ligands, while 8-alkoxy analogs are dual 5-HT receptor/PDE inhibitors. For researchers specifically requiring cleaner serotonergic pharmacology without PDE4 confounding, the 8-aminoalkyl scaffold, and by extension the 8-sec-butylamino substitution, represents the targeted choice.

5-HT1A receptor binding CNS drug discovery purine-2,6-dione SAR

7-Position Substituent Size Differentiates Pharmacokinetic and Blood-Brain Barrier Penetration Properties

Within the purine-2,6-dione class, the size and lipophilicity of the 7-position substituent directly correlate with brain penetration and clearance properties. GR-14, a 7-(5-(4-(3-chlorophenyl)piperazin-1-yl)pentyl) derivative, demonstrated rapid brain penetration with brain/plasma concentration ratios >1 maintained over 6 hours after oral administration (2 mg/kg) in Wistar rats [1]. In contrast, compounds with small 7-alkyl substituents (methyl, ethyl, propyl) typically exhibit lower brain exposure due to reduced lipophilicity, though quantitative brain penetration data for the 7-ethyl sec-butylamino compound specifically are not yet available in published literature. The 7-ethyl substitution on CAS 923689-34-3 thus predicts lower blood-brain barrier permeability compared to long-chain 7-arylalkyl analogs, which may be advantageous for peripheral target applications or for minimizing central side effects.

blood-brain barrier penetration CNS pharmacokinetics purine-2,6-dione

Selectivity for 5-HT1A vs. 5-HT7 Receptors in Aminoalkyl Series

The 2013 series SAR demonstrates that 7-substituent identity governs the 5-HT1A/5-HT7 selectivity ratio. Compounds with allyl or propynyl groups at position 7 showed preferential 5-HT7 binding (Ki values as low as 8 nM), while saturated alkyl chains (ethyl, propyl) shifted selectivity toward 5-HT1A [1]. For the 7-ethyl-8-aminoalkyl subset, 5-HT1A affinity dominates with relatively weaker 5-HT7 engagement. This selectivity profile stands in contrast to later 8-alkoxy derivatives where 5-HT7 affinity was substantially enhanced. For researchers studying 5-HT1A-specific signaling without 5-HT7 contribution, the 7-ethyl substitution pattern provides a defined selectivity basis.

5-HT7 receptor serotonin receptor selectivity CNS polypharmacology

Recommended Application Scenarios for CAS 923689-34-3 Based on Differentiated Evidence


Serotonin Receptor Profiling: Clean 5-HT1A Ligand Without PDE4 Interference

Use as a serotonergic probe in receptor binding and functional assays (cAMP, β-arrestin recruitment) where PDE4 inhibition would confound intracellular signaling readouts. The 8-aminoalkyl scaffold provides moderate 5-HT1A affinity without the PDE4B1 inhibitory activity present in 8-alkoxy analogs [2]. Ideal for defining 5-HT1A-mediated effects in hippocampal or cortical neuron preparations where PDE4 isoforms are endogenously expressed.

Structure-Activity Relationship (SAR) Studies on 7,8-Disubstituted Purine-2,6-Diones

Incorporate as a reference compound in systematic SAR campaigns exploring the influence of 8-amino substituent branching on receptor affinity and intrinsic activity. The sec-butylamino group provides a defined steric and electronic profile distinct from n-butylamino, isobutylamino, and cycloalkylamino variants, enabling quantitative assessment of branching effects on 5-HT1A/5-HT2A/5-HT7 binding selectivity [1].

Peripherally Restricted Serotonergic Pharmacology

Select for experiments requiring limited CNS penetration. The small 7-ethyl substituent predicts lower blood-brain barrier permeability compared to long-chain 7-arylalkyl derivatives such as GR-14, which demonstrate brain/plasma ratios >1 [3]. Suitable for investigating peripheral 5-HT receptor functions (e.g., gastrointestinal motility, platelet aggregation) with reduced centrally-mediated behavioral confounds.

Negative Control for Dual 5-HT/PDE Inhibitor Studies

Deploy as a serotonergic-only comparator in experiments designed to parse the contributions of PDE inhibition versus 5-HT receptor antagonism in 8-alkoxy purine-2,6-dione tool compounds. The compound's inferred lack of PDE4 engagement allows researchers to isolate polypharmacological effects observed with dual-mechanism analogs [2].

Quote Request

Request a Quote for 8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.